(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound “(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a synthetic small molecule characterized by a hybrid structure combining multiple pharmacophoric motifs. Its core features include:
- A piperidine ring substituted with a furan-acryloyl group at the 1-position.
- A benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a carboxamide bond to the piperidine’s 4-methyl group.
- An α,β-unsaturated acryloyl group in the E-configuration, which may confer reactivity or binding specificity.
The molecular formula is C22H23N3O5 (calculated molecular weight: 409.44 g/mol).
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-20(6-4-17-2-1-11-26-17)23-9-7-15(8-10-23)13-22-21(25)16-3-5-18-19(12-16)28-14-27-18/h1-6,11-12,15H,7-10,13-14H2,(H,22,25)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYUCJDBWEJDY-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the furan-2-yl acrylate: This can be achieved through a Heck reaction between furan-2-yl iodide and acrylate.
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and an amine.
Coupling of the furan-2-yl acrylate with the piperidine intermediate: This step involves a Michael addition reaction.
Formation of the benzo[d][1,3]dioxole-5-carboxamide: This can be synthesized through a condensation reaction between the appropriate benzoic acid derivative and an amine.
Final coupling: The final product is obtained by coupling the benzo[d][1,3]dioxole-5-carboxamide with the furan-2-yl acrylate-piperidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The acrylate moiety can be reduced to the corresponding alkane using hydrogenation reactions.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Nitro or halogenated derivatives of the benzo[d][1,3]dioxole moiety.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Research: It can be used as a probe to study the function of certain biological pathways.
Industrial Applications: Its unique structural properties may make it useful in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it targets a receptor, it may act as an agonist or antagonist, modulating the receptor’s activity.
Comparison with Similar Compounds
Key Observations :
- The benzo[d][1,3]dioxole group in the target compound is replaced with a thiadiazole or dimethylbenzamide in analogs, altering hydrophobicity and hydrogen-bonding capacity .
- The oxadiazole variant () incorporates a rigid heterocyclic linker, which may enhance metabolic stability compared to the flexible acryloyl group .
Bioactivity and Mode of Action
Evidence suggests that structural similarity strongly correlates with bioactivity profiles. For example:
- Compounds sharing the piperidine-carboxamide scaffold (e.g., thiadiazole and benzo[d][1,3]dioxole derivatives) cluster into groups with analogous protein-target interactions, likely due to conserved binding motifs .
- The acryloyl group in the target compound and its thiadiazole analog may exhibit covalent binding to cysteine residues in kinases or proteases, a mechanism observed in other acrylamide-containing drugs .
- In contrast, the trifluoromethyl-pyridine variant () may engage in halogen bonding or π-stacking interactions, favoring non-covalent inhibition .
Computational Similarity Metrics
Quantitative comparisons using molecular fingerprints and graph-based methods reveal critical insights:
- Tanimoto and Dice Coefficients : These metrics, calculated using MACCS or Morgan fingerprints, indicate moderate similarity (e.g., ~60–75%) between the target compound and its thiadiazole/dimethylbenzamide analogs . Lower scores (~40–50%) are observed for the oxadiazole and trifluoromethyl-pyridine derivatives, reflecting greater structural divergence .
- Graph-Based Comparison : Graph-theoretical methods (e.g., subgraph isomorphism detection) highlight conserved substructures, such as the piperidine-carboxamide core, while identifying divergent regions (e.g., furan vs. pyridine rings) .
Pharmacokinetic and ADMET Profiles
Limited data are available for the target compound, but comparisons with analogs suggest:
Biological Activity
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups and potential therapeutic applications. The compound features a furan moiety, a piperidine derivative, and a benzo[d][1,3]dioxole structure, which suggest various biological activities.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.5 g/mol. Its structural complexity arises from the combination of different functional groups, which may enhance its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O3 |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1235676-53-5 |
The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the furan ring suggests potential reactivity with biological systems, possibly influencing metabolic pathways.
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activities, including:
- Anticancer Activity : The compound has shown promise as an anticancer agent in vitro by inhibiting cell proliferation in various cancer cell lines.
- Tyrosinase Inhibition : It has been evaluated for its inhibitory activity against mushroom tyrosinase, an enzyme critical in melanin synthesis, indicating potential use in skin-related therapies.
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition of tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at skin lightening.
- Anticancer Potential : In another study, the compound was tested against various cancer cell lines, where it displayed cytotoxic effects. The results indicated that the compound could induce apoptosis in cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| This compound | Anticancer, Tyrosinase Inhibitor |
| N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide | Protein Kinase Inhibitor |
| N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | Potentially similar kinase inhibition |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling a piperidine-containing acryloyl intermediate with a benzodioxole-carboxamide moiety. A general procedure (e.g., General Procedure B in ) uses carbodiimide-mediated coupling reactions (e.g., EDC/HOBt) under inert conditions. For example:
- Step 1 : Synthesize the (E)-3-(furan-2-yl)acryloyl-piperidine intermediate via acylation of piperidine with acryloyl chloride derivatives.
- Step 2 : Couple this intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling agent like HATU in DMF.
Optimization Tips : - Use ultrasound-assisted synthesis (as in ) to reduce reaction time (e.g., 4 hours vs. 24 hours).
- Purify via column chromatography (silica gel, CHCl₃/MeOH gradient) and confirm purity by HPLC (>95%).
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Combine multiple analytical techniques:
- Melting Point : Determine via capillary method (e.g., 210–212°C as in ).
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and stereochemistry. For example, piperidine protons appear at δ 1.68–1.73 ppm (m, 4H), and benzodioxole protons at δ 6.91–7.61 ppm.
- Mass Spectrometry : Use EI-MS to verify molecular ion peaks (e.g., m/z 507.015 for a related compound in ).
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity.
Q. Table 1: Example Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| NMR | δ 7.43 (t, J = 7.8 Hz, benzodioxole) | |
| Melting Point | 209–212°C (HCl salt, recrystallized from EtOH) | |
| EI-MS | m/z 592.876 (M) |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological targets?
Methodological Answer:
- Modify Substituents : Vary the furan, benzodioxole, or piperidine moieties. For example, replace the furan with thiophene () or introduce halogen substituents (e.g., Cl or F) to assess electronic effects.
- Assay Selection : Test binding affinity against CNS targets (e.g., dopamine D3 receptors) using radioligand displacement assays (see ).
- Functional Groups : Introduce hydroxyl or methyl groups on the piperidine ring to study steric effects on receptor binding.
Q. How to resolve discrepancies between in vitro binding data and in vivo efficacy?
Methodological Answer:
- Bioavailability Screening : Assess solubility (e.g., shake-flask method) and permeability (Caco-2 assay). Poor bioavailability may explain in vivo inefficacy despite high in vitro affinity.
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., furan oxidation).
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models to measure AUC, , and brain penetration.
Q. What computational strategies predict the compound’s target proteins or off-target effects?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with D3 receptors (PDB: 3PBL). Focus on the benzodioxole’s π-π stacking with Phe346 and the acryloyl group’s hydrogen bonding.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å).
- Off-Target Screening : Employ SwissTargetPrediction to rank potential off-targets (e.g., serotonin receptors).
Q. How to address contradictory data in enantiomer-specific binding assays?
Methodological Answer:
- Chiral Separation : Use chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10) to isolate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration (e.g., (R)- vs. (S)-enantiomers).
- Dose-Response Curves : Compare IC values for each enantiomer against D3 receptors (e.g., 5 nM vs. >1 µM).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
